molecular formula C17H20N4O3S B5317604 N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide

Cat. No. B5317604
M. Wt: 360.4 g/mol
InChI Key: PGBDRANGBGIIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide, commonly known as PAP-1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. This molecule has gained attention in the scientific community due to its ability to inhibit the activity of a specific enzyme, which is involved in various physiological processes.

Mechanism of Action

PAP-1 inhibits the activity of NMT by binding to the active site of the enzyme. NMT is involved in the co-translational myristoylation of several proteins, which is essential for their proper localization and function. Inhibition of NMT by PAP-1 prevents the myristoylation of these proteins, leading to their mislocalization and dysfunction.
Biochemical and Physiological Effects
In addition to its effects on cancer cells and viruses, PAP-1 has also been shown to have other biochemical and physiological effects. For example, PAP-1 has been shown to inhibit the proliferation of T cells, which are involved in the immune response. PAP-1 has also been shown to inhibit the activity of several other enzymes, including protein kinase C and diacylglycerol lipase.

Advantages and Limitations for Lab Experiments

One of the main advantages of PAP-1 is its specificity for NMT. PAP-1 has been shown to have minimal off-target effects, making it a useful tool for studying the role of NMT in various biological processes. However, one limitation of PAP-1 is its relatively low potency. Higher concentrations of PAP-1 are required to achieve complete inhibition of NMT, which can lead to off-target effects.

Future Directions

There are several future directions for research on PAP-1. One area of interest is the development of more potent and selective NMT inhibitors. Another area of research is the identification of new biological processes that are regulated by NMT and the development of new tools to study these processes. Finally, the potential therapeutic applications of PAP-1 in other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of PAP-1 involves several steps, including the reaction of 4-aminobenzenesulfonamide with pyridine-2-carboxaldehyde to form a Schiff base. The Schiff base is then reduced with NaBH4 to form the corresponding amine, which is then reacted with 1-pyrrolidinecarboxylic acid to form PAP-1. The overall yield of PAP-1 is around 40%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

PAP-1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of cancer. PAP-1 has been shown to inhibit the activity of an enzyme called N-myristoyltransferase (NMT), which is essential for the growth and survival of cancer cells. Inhibition of NMT by PAP-1 has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.
In addition to cancer, PAP-1 has also been studied for its potential use in the treatment of viral infections. NMT is also involved in the replication of several viruses, including HIV and hepatitis C virus. Inhibition of NMT by PAP-1 has been shown to reduce the replication of these viruses in vitro.

properties

IUPAC Name

N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(21-11-3-4-12-21)20-14-6-8-16(9-7-14)25(23,24)19-13-15-5-1-2-10-18-15/h1-2,5-10,19H,3-4,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBDRANGBGIIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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